molecular formula C22H17BrN4O4 B2592535 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide CAS No. 1223864-08-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B2592535
M. Wt: 481.306
InChI Key: UDKUIEYENBNUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide” has a molecular formula of C22H17BrN4O4. It has an average mass of 481.299 Da and a monoisotopic mass of 480.043304 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and an acetamide group with a 4-bromo-3-methylphenyl substituent .

Scientific Research Applications

Synthesis and Biological Activities

Several studies focus on the synthesis of novel compounds with potential therapeutic activities. For instance, compounds with pyrazole and acetamide groups have been synthesized and evaluated for their anti-inflammatory activities. These studies highlight the potential of such compounds in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Similarly, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity (K. Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Novel acetamide derivatives have been explored for their antimicrobial potential. For instance, new Schiff bases and thiazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of acetamide derivatives in antimicrobial drug development (N. Fuloria et al., 2014). Additionally, certain acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a pyrazole moiety have been synthesized and shown to have antitumor activity, further highlighting the potential therapeutic applications of such compounds (S. Alqasoumi et al., 2009).

Enzyme Inhibition

The enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties has been investigated, demonstrating significant activity against α-glucosidase and acetylcholinesterase. This suggests the possibility of using similar compounds in the treatment of diseases related to enzyme dysfunction (M. Abbasi et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination .

Future Directions

This compound and similar compounds are of interest in the development of new anticancer agents. Future research may focus on optimizing the structure for increased activity, understanding the mechanism of action, and evaluating the compounds in preclinical and clinical trials .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKUIEYENBNUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.